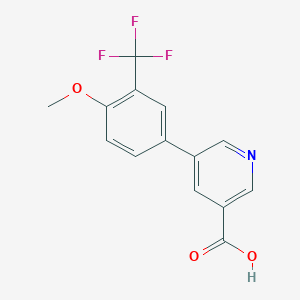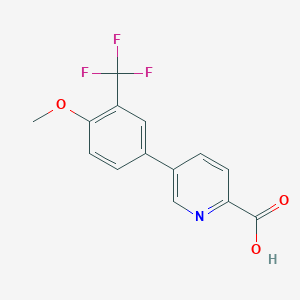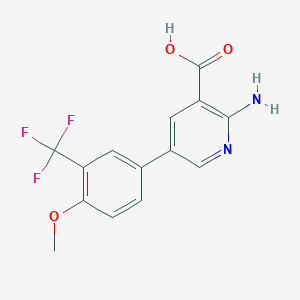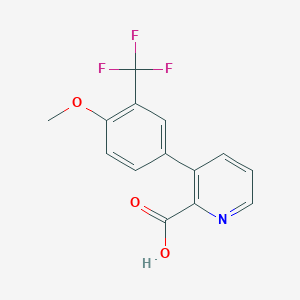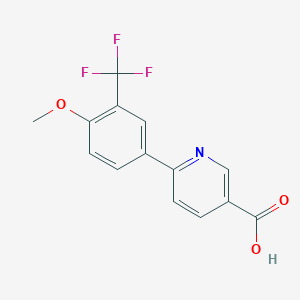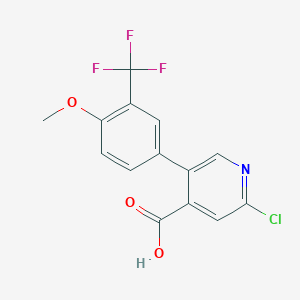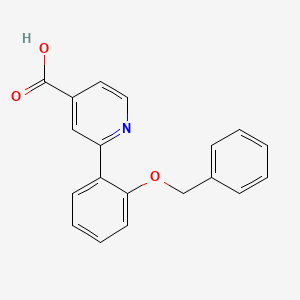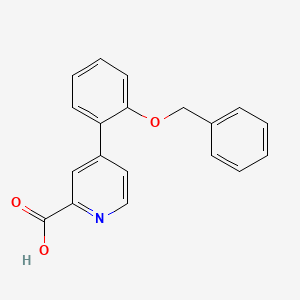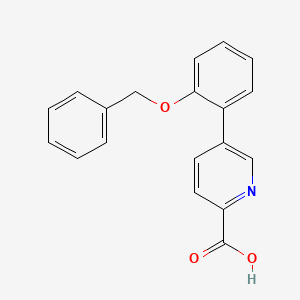
5-(2-Benzyloxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Benzyloxyphenyl)picolinic acid (5-BPA) is a phenolic acid compound that is widely used in scientific research. It has a variety of applications in the laboratory and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(2-Benzyloxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including in studies of enzyme inhibition, the inhibition of cancer cell growth, and the inhibition of microbial growth. It has also been used as a reagent in the synthesis of other compounds. In addition, 5-(2-Benzyloxyphenyl)picolinic acid, 95% has been studied for its potential use in drug delivery and as an antioxidant.
Wirkmechanismus
5-(2-Benzyloxyphenyl)picolinic acid, 95% has been shown to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the growth of cancer cells by blocking the activity of the enzyme topoisomerase II. In addition, it has been shown to inhibit the growth of microorganisms by blocking their ability to produce proteins.
Biochemical and Physiological Effects
Studies have shown that 5-(2-Benzyloxyphenyl)picolinic acid, 95% has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce the risk of cancer. In addition, it has been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2-Benzyloxyphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively safe compound, with no known toxicity or mutagenicity. In addition, it is relatively easy to synthesize, and has been shown to be effective in a variety of studies. However, it is important to note that 5-(2-Benzyloxyphenyl)picolinic acid, 95% has a limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
Given the wide range of applications of 5-(2-Benzyloxyphenyl)picolinic acid, 95%, there are a number of potential future directions for research. These include studying its potential as an antioxidant, its role in drug delivery, and its potential to inhibit the growth of cancer cells. In addition, further research is needed to understand the mechanism of action of 5-(2-Benzyloxyphenyl)picolinic acid, 95% and to identify potential new applications.
Synthesemethoden
5-(2-Benzyloxyphenyl)picolinic acid, 95% can be synthesized from 2-hydroxy-5-benzyloxybenzaldehyde and picolinic acid. The process involves the condensation of the two reactants in the presence of acetic anhydride, followed by a reaction with sodium hydroxide. This method of synthesis has been proven to produce 5-(2-Benzyloxyphenyl)picolinic acid, 95% in yields of up to 95%.
Eigenschaften
IUPAC Name |
5-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-11-10-15(12-20-17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHMRQDDNQSHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

